molecular formula C5H6O4 B3052683 2-Oxooxolane-3-carboxylic acid CAS No. 4360-91-2

2-Oxooxolane-3-carboxylic acid

Cat. No.: B3052683
CAS No.: 4360-91-2
M. Wt: 130.1 g/mol
InChI Key: ZEUUTMRKMHVAIG-UHFFFAOYSA-N
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Description

2-Oxooxolane-3-carboxylic acid, also known as 2-oxotetrahydro-3-furancarboxylic acid, is a chemical compound with the molecular formula C5H6O4 and a molecular weight of 130.1 g/mol . It is a derivative of oxolane and is characterized by the presence of a carboxylic acid group and a ketone group within a five-membered ring structure.

Chemical Reactions Analysis

Types of Reactions

2-Oxooxolane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-oxooxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The compound’s ketone and carboxylic acid groups play crucial roles in its binding affinity and reactivity with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Gamma-Butyrolactone: A structurally related compound with similar reactivity but lacking the carboxylic acid group.

    2-Oxotetrahydrofuran: Similar structure but without the carboxylic acid group.

    2-Hydroxyoxolane-3-carboxylic acid: A reduced form of 2-oxooxolane-3-carboxylic acid.

Uniqueness

This compound is unique due to the presence of both a ketone and a carboxylic acid group within a five-membered ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-oxooxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-4(7)3-1-2-9-5(3)8/h3H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUUTMRKMHVAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311146
Record name 2-oxooxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4360-91-2
Record name NSC238958
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-oxooxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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